molecular formula C18H22N2O4S2 B5012152 N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide

Numéro de catalogue B5012152
Poids moléculaire: 394.5 g/mol
Clé InChI: HESMAYMBJOKMTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

ESI-09 inhibits the activity of TMEM16A by binding to a specific site on the ion channel and preventing the movement of calcium ions through the channel. This results in the inhibition of smooth muscle contraction, secretion, and neuronal excitability, leading to the therapeutic effects of ESI-09.
Biochemical and Physiological Effects
ESI-09 has been shown to have a range of biochemical and physiological effects. It inhibits the activity of TMEM16A, leading to the inhibition of smooth muscle contraction, secretion, and neuronal excitability. This results in the relaxation of airway smooth muscle, leading to the treatment of asthma. ESI-09 also increases the secretion of chloride ions in the airways, leading to the treatment of cystic fibrosis. Additionally, ESI-09 has been shown to lower blood pressure by inhibiting smooth muscle contraction in blood vessels.

Avantages Et Limitations Des Expériences En Laboratoire

ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various experimental settings. It has been extensively studied and has a well-established mechanism of action. However, ESI-09 also has some limitations. It has a relatively short half-life and may require frequent dosing in vivo experiments. Additionally, it may have off-target effects on other ion channels, leading to potential side effects.

Orientations Futures

ESI-09 has shown promising results in the treatment of various diseases, and future research is needed to fully understand its potential therapeutic applications. One potential direction is the development of more potent and selective inhibitors of TMEM16A. Additionally, further studies are needed to understand the long-term effects of ESI-09 and its potential side effects. Finally, ESI-09 may have applications in other diseases, such as epilepsy and chronic pain, and further research is needed to explore these potential applications.
Conclusion
In conclusion, ESI-09 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its ability to inhibit the activity of TMEM16A, leading to the treatment of asthma, cystic fibrosis, and hypertension. While ESI-09 has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.

Méthodes De Synthèse

ESI-09 is synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by the reaction of the resulting product with 2-[(2-methoxyethyl)thio]aniline. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of ESI-09.

Applications De Recherche Scientifique

ESI-09 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the ion channel TMEM16A, which is involved in the regulation of various physiological processes, including smooth muscle contraction, secretion, and neuronal excitability. ESI-09 has been shown to be effective in the treatment of asthma, cystic fibrosis, and hypertension.

Propriétés

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-19-26(22,23)15-10-8-14(9-11-15)20-18(21)16-6-4-5-7-17(16)25-13-12-24-2/h4-11,19H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESMAYMBJOKMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.